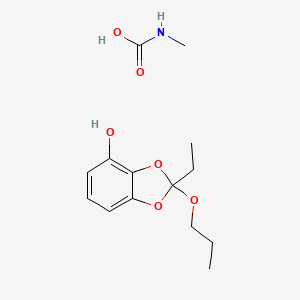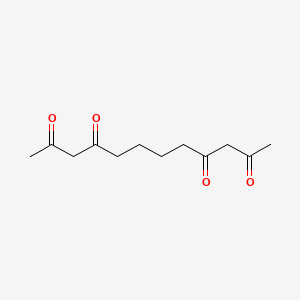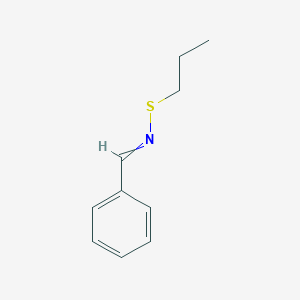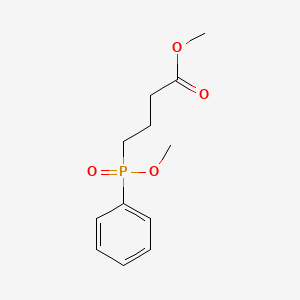![molecular formula C17H12N4 B14609422 3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline CAS No. 60075-19-6](/img/structure/B14609422.png)
3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of triazines fused with quinoline. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with quinoline-2-carbaldehyde under acidic conditions to form the desired triazinoquinoline structure . Another approach includes the use of nitrophenylhydrazides, which undergo reductive cyclization to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as batch processing and the use of catalytic systems, can be applied to scale up the production of this compound .
化学反応の分析
Types of Reactions
3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the triazine ring to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazinoquinolines with various functional groups .
科学的研究の応用
3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline has several scientific research applications:
Medicinal Chemistry: It exhibits potential antitumor, antibacterial, and antiviral activities.
Materials Science: The compound is used in the development of organic optoelectronic materials, such as n-type semiconductors and dye-sensitized solar cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interact with DNA to exert its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
類似化合物との比較
Similar Compounds
3-Phenyl[1,2,4]triazino[5,6-c]quinoline: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
1,2,4-Triazino[2,3-c]quinazolines: Another class of triazine-quinoline fused compounds with different substitution patterns.
1,2,4-Triazinoindole Derivatives: Compounds with a triazine ring fused to an indole moiety.
Uniqueness
3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This specific substitution pattern may enhance its selectivity and potency in certain applications compared to other similar compounds .
特性
CAS番号 |
60075-19-6 |
|---|---|
分子式 |
C17H12N4 |
分子量 |
272.30 g/mol |
IUPAC名 |
3-(4-methylphenyl)-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C17H12N4/c1-11-6-8-12(9-7-11)17-19-15-10-18-14-5-3-2-4-13(14)16(15)20-21-17/h2-10H,1H3 |
InChIキー |
UDZJJKLGIMKVFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4N=C3)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


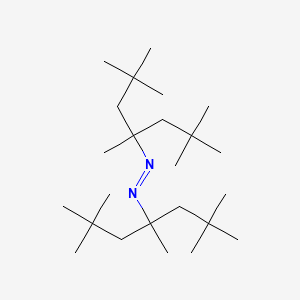
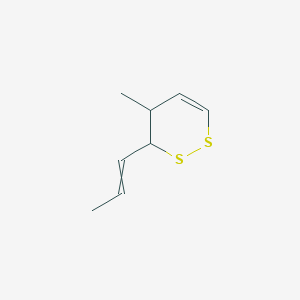

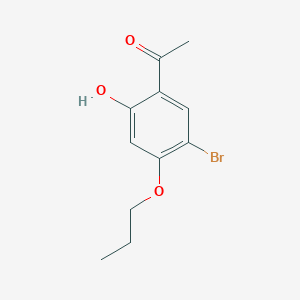
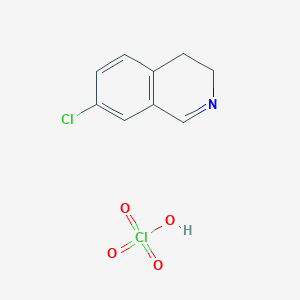
![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)

![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)
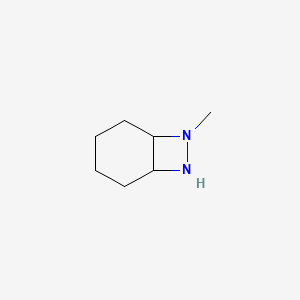
stannane](/img/structure/B14609382.png)
